Diazodinitrophenol
CAS No.: 4682-03-5
Cat. No.: VC0525897
Molecular Formula: C6H2N4O5
Molecular Weight: 210.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4682-03-5 |
|---|---|
| Molecular Formula | C6H2N4O5 |
| Molecular Weight | 210.1 g/mol |
| IUPAC Name | 2-diazonio-4,6-dinitrophenolate |
| Standard InChI | InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H |
| Standard InChI Key | IUKSYUOJRHDWRR-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Diazodinitrophenol (C₆H₂N₄O₅) is a diazonium salt characterized by a phenolic backbone substituted with two nitro groups and a diazo functional group. Its molecular architecture, confirmed via spectroscopic and crystallographic analyses, underpins its explosive behavior .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4682-03-5 | |
| Molecular Formula | C₆H₂N₄O₅ | |
| Molecular Weight | 210.11 g/mol | |
| InChI Key | IUKSYUOJRHDWRR-UHFFFAOYSA-N | |
| SMILES | OC1=C(C(C(C=C1)=[N+]=[N-])N+=O)N+=O |
The compound’s crystalline structure, stabilized by intramolecular hydrogen bonding between nitro and diazo groups, contributes to its sensitivity to thermal and photolytic stimuli .
Physicochemical Properties
DDNP exhibits distinct physical and chemical behaviors influenced by its functional groups:
| Property | Description |
|---|---|
| Appearance | Yellow crystalline solid |
| Solubility | Insoluble in water; soluble in polar organic solvents (e.g., acetone) |
| Density | 1.71 g/cm³ (estimated) |
| Decomposition Temperature | >180°C (exothermic) |
The compound’s insolubility in aqueous systems necessitates solvent-mediated handling, while its hygroscopic nature mandates storage in desiccated environments .
Stability and Degradation Behavior
Forced degradation studies reveal DDNP’s stability profile:
Degradation Pathways
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Thermal Decomposition: At temperatures exceeding 180°C, DDNP undergoes exothermic decomposition, releasing nitrogen gas and forming phenolic byproducts .
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Photolytic Degradation: UV exposure induces nitro group reduction, yielding 2-amino-4,6-dinitrophenol and diazoquinone derivatives .
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Oxidative Breakdown: Strong oxidants (e.g., H₂O₂) oxidize the diazo group to nitrogen oxides, leaving residual dinitrophenol .
Degradation Products Identified via UHPLC-ESI-MS/MS
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Product A: m/z 197.02 (C₆H₃N₃O₅) – Denitro intermediate.
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Product B: m/z 153.01 (C₆H₄N₂O₃) – Aminophenol derivative.
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Product C: m/z 241.98 (C₆H₂N₄O₆) – Oxidized diazo compound .
Analytical Methods for Characterization
Modern chromatographic and spectroscopic techniques enable precise DDNP analysis:
High-Performance Liquid Chromatography (HPLC)
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Column: Ascentis® Express C18 (fused-core particles, 2.7 µm).
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Mobile Phase: Acetonitrile–0.085% orthophosphoric acid (30:70 v/v).
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Flow Rate: 0.8 mL/min at 50°C.
This method achieves baseline separation of DDNP and its degradation products within 8 minutes, with a linearity range of 0.1–50 µg/mL (R² > 0.999) .
Mass Spectrometric Analysis
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UHPLC-ESI-MS/MS: Electrospray ionization in negative mode fragments DDNP at m/z 209 → 166 (collision energy: 20 eV), confirming molecular structure .
Applications and Industrial Relevance
DDNP serves as a primary explosive in detonators due to its moderate sensitivity and high brisance. Compared to lead azide, it offers reduced environmental toxicity, though its energy output (1,230 J/g) is lower than HMX (5,600 J/g) .
Comparison with Related Explosive Compounds
| Compound | Sensitivity | Energy Output (J/g) | Toxicity |
|---|---|---|---|
| DDNP | Moderate | 1,230 | Low |
| Lead Azide | High | 1,540 | High (Pb content) |
| Mercury Fulminate | Very High | 1,800 | High (Hg content) |
DDNP’s balance of stability and power makes it preferable in civilian detonators, though military applications favor lead azide for higher reliability .
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